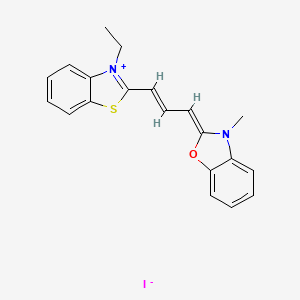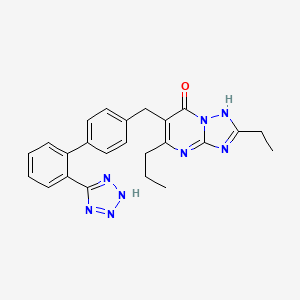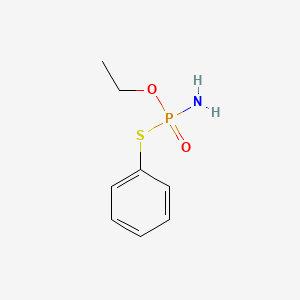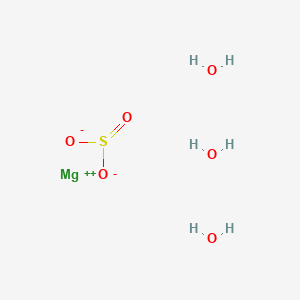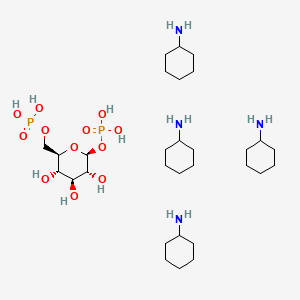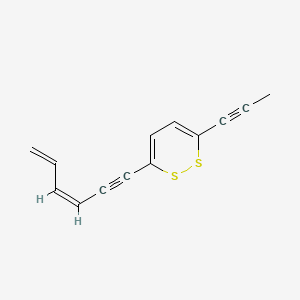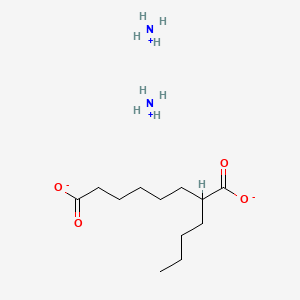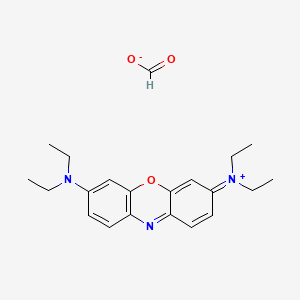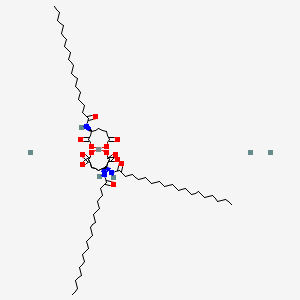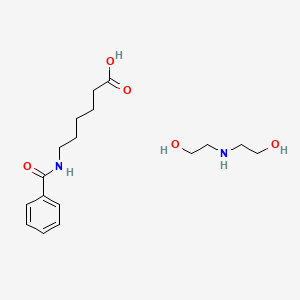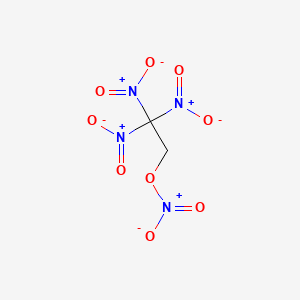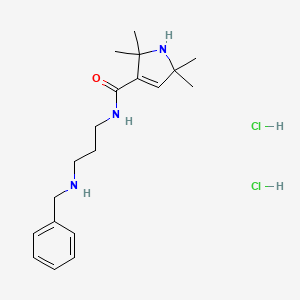
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-,dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with a unique structure This compound is characterized by the presence of a pyrrole ring, a carboxamide group, and a phenylmethylamino propyl chain
準備方法
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves multiple steps. The synthetic route typically starts with the formation of the pyrrole ring, followed by the introduction of the carboxamide group. The phenylmethylamino propyl chain is then attached through a series of reactions involving specific reagents and conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrole ring or the attached functional groups.
科学的研究の応用
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole ring and the attached functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-((phenylmethyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific structure and functional groups
特性
CAS番号 |
93798-81-3 |
|---|---|
分子式 |
C19H31Cl2N3O |
分子量 |
388.4 g/mol |
IUPAC名 |
N-[3-(benzylamino)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-18(2)13-16(19(3,4)22-18)17(23)21-12-8-11-20-14-15-9-6-5-7-10-15;;/h5-7,9-10,13,20,22H,8,11-12,14H2,1-4H3,(H,21,23);2*1H |
InChIキー |
DDIJZSCTHXEHJT-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



